N-(Butan-2-yl)-2,5-dimethoxyaniline

Catalog No.
S13833081
CAS No.
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Butan-2-yl)-2,5-dimethoxyaniline

Product Name

N-(Butan-2-yl)-2,5-dimethoxyaniline

IUPAC Name

N-butan-2-yl-2,5-dimethoxyaniline

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-5-9(2)13-11-8-10(14-3)6-7-12(11)15-4/h6-9,13H,5H2,1-4H3

InChI Key

MGAKTKYWGYHKDA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=CC(=C1)OC)OC

N-(Butan-2-yl)-2,5-dimethoxyaniline is an organic compound classified as an aniline derivative. Its structure features a butan-2-yl group attached to the nitrogen atom of the aniline ring, along with two methoxy groups located at the 2nd and 5th positions of the benzene ring. The molecular formula of this compound is C12H19NO2C_{12}H_{19}NO_2, and its molecular weight is approximately 209.28 g/mol. The presence of methoxy groups enhances the electron-donating properties of the compound, which can influence its reactivity in various

  • Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
  • Reduction: Reduction reactions may convert nitro groups (if present) into amine groups, altering the compound's properties and reactivity.
  • Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, allowing for further functionalization of the compound.

The synthesis of N-(Butan-2-yl)-2,5-dimethoxyaniline can be achieved through several methods. A common synthetic route involves:

  • Alkylation: Dissolve 2,5-dimethoxyaniline in a suitable solvent such as ethanol.
  • Deprotonation: Add a base (e.g., sodium hydroxide) to deprotonate the amine group.
  • Reaction with Halide: Introduce butan-2-yl halide (e.g., butan-2-yl bromide) to the reaction mixture.
  • Stirring: Stir the mixture at room temperature or slightly elevated temperatures until completion.
  • Isolation and Purification: Isolate the product through filtration or extraction and purify using recrystallization or column chromatography.

N-(Butan-2-yl)-2,5-dimethoxyaniline has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Dyes and Pigments: Due to its chromophoric properties, it may be used in dye formulations.
  • Organic Synthesis: It serves as an intermediate in organic synthesis pathways, particularly in creating more complex molecules .

N-(Butan-2-yl)-2,5-dimethoxyaniline can be compared with other aniline derivatives that possess similar structural characteristics:

Compound NameStructure CharacteristicsUnique Features
N-(Butan-2-yl)-2,4-dimethoxyanilineMethoxy groups at positions 2 and 4Different electronic properties due to methoxy position
N-(Butan-2-yl)-3,5-dimethoxyanilineMethoxy groups at positions 3 and 5Variation in reactivity due to methoxy positioning
N-(Butan-2-yl)-2,5-dimethoxybenzylamineBenzylamine instead of anilineDifferent reactivity patterns due to benzylamine structure

The uniqueness of N-(Butan-2-yl)-2,5-dimethoxyaniline lies in its specific substitution pattern with methoxy groups at the 2nd and 5th positions on the benzene ring. This arrangement enhances its electron-donating capabilities compared to other isomers, potentially influencing its reactivity and biological activity .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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